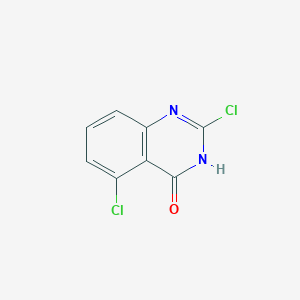

2,5-Dichloroquinazolin-4-ol

Description

BenchChem offers high-quality 2,5-Dichloroquinazolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloroquinazolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCPFNYWLIXCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653127 | |

| Record name | 2,5-Dichloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107694-73-4 | |

| Record name | 2,5-Dichloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloroquinazolin-4-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,5-Dichloroquinazolin-4-ol (CAS Number 1107694-73-4) is not extensively available in public literature. This guide has been constructed by synthesizing established principles and methodologies from closely related quinazolinone analogs to provide a scientifically grounded and practical resource for researchers. All protocols and properties are based on expert-driven extrapolation and should be validated experimentally.

Introduction: The Quinazolinone Scaffold and the Significance of Halogenation

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] Researchers have successfully developed quinazoline derivatives as anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive agents.[1][3] The therapeutic efficacy of these compounds is often intricately linked to the substitution patterns on the quinazoline ring. Halogenation, in particular, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target binding affinity. This guide focuses on the dichloro-substituted derivative, 2,5-Dichloroquinazolin-4-ol, a compound poised for exploration within drug discovery programs.

Physicochemical Properties and Structural Elucidation

While specific experimental data for 2,5-Dichloroquinazolin-4-ol is scarce, its key physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Information |

| CAS Number | 1107694-73-4 |

| Molecular Formula | C₈H₄Cl₂N₂O |

| Molecular Weight | 215.04 g/mol |

| Appearance | Expected to be a solid, likely crystalline, ranging from white to off-white. |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and methanol. |

| Tautomerism | Exists in tautomeric equilibrium between the -ol and -one forms, with the quinazolin-4(3H)-one form generally being more stable. |

Structural Characterization:

The unambiguous identification of 2,5-Dichloroquinazolin-4-ol would rely on a combination of standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons on the benzene ring. The precise chemical shifts and coupling constants would be influenced by the positions of the chloro substituents. A broad singlet corresponding to the N-H proton would also be anticipated.

-

¹³C NMR would reveal distinct signals for the eight carbon atoms in the quinazolinone core, including the carbonyl carbon.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition. The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely display a strong absorption band corresponding to the C=O stretching vibration of the quinazolinone ring, as well as bands for N-H and C-H stretching.

Proposed Synthesis of 2,5-Dichloroquinazolin-4-ol

A plausible and efficient synthetic route to 2,5-Dichloroquinazolin-4-ol can be designed starting from the commercially available 2-amino-6-chlorobenzoic acid.[4][5] The proposed pathway involves a two-step process: cyclization to form the quinazolinone core, followed by chlorination.

Workflow for the Synthesis of 2,5-Dichloroquinazolin-4-ol

Caption: Proposed synthetic pathway for 2,5-Dichloroquinazolin-4-ol.

Experimental Protocol

Step 1: Synthesis of 5-Chloroquinazolin-4(3H)-one

This step is adapted from established procedures for the synthesis of quinazolin-4-ones from anthranilic acids.[6][7]

-

To a round-bottom flask equipped with a reflux condenser, add 2-amino-6-chlorobenzoic acid (1 equivalent).[4][5]

-

Add an excess of formamide (approximately 10-15 equivalents).

-

Heat the reaction mixture to reflux (typically 160-180 °C) for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry to yield 5-chloroquinazolin-4(3H)-one.

Causality behind Experimental Choices: Formamide serves as both a reactant (a source of the C2 carbon and N3 nitrogen) and a solvent in this cyclization reaction. The high temperature is necessary to drive the condensation and subsequent ring closure.

Step 2: Synthesis of 2,4,5-Trichloroquinazoline

This step employs a common method for the chlorination of quinazolinones.[8]

-

In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend 5-chloroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 4-6 hours. The reaction should become a clear solution.

-

After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Causality behind Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent used to convert the hydroxyl and keto groups of the quinazolinone into chlorides. DMF acts as a catalyst in this Vilsmeier-Haack type reaction.

Step 3: Selective Hydrolysis to 2,5-Dichloroquinazolin-4-ol

The C4-chloro substituent on the quinazoline ring is generally more susceptible to nucleophilic substitution than the C2-chloro group.[9]

-

Suspend the crude 2,4,5-trichloroquinazoline (1 equivalent) in a mixture of an organic solvent (e.g., dioxane or THF) and aqueous hydrochloric acid.

-

Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours, monitoring by TLC.

-

Upon completion of the selective hydrolysis, cool the reaction mixture.

-

If a precipitate forms, collect it by filtration. If not, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 2,5-Dichloroquinazolin-4-ol.

Causality behind Experimental Choices: The enhanced reactivity of the C4 position towards nucleophiles allows for selective hydrolysis under controlled acidic conditions, leaving the C2-chloro group intact.

Potential Biological and Therapeutic Applications

The quinazolinone scaffold is a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors.[10] Furthermore, various substituted quinazolinones have demonstrated significant potential as:

-

Anticancer Agents: Many quinazolinone derivatives exhibit antiproliferative activity and can induce apoptosis in cancer cells.[10] They have been investigated as inhibitors of various receptor tyrosine kinases.[11]

-

Antimicrobial Agents: The quinazolinone core is found in compounds with antibacterial and antifungal properties.[1]

-

Anti-inflammatory Agents: Certain quinazolinone derivatives have shown promising anti-inflammatory effects.[3]

The presence of two chlorine atoms in 2,5-Dichloroquinazolin-4-ol suggests that it could be a valuable intermediate for further chemical modifications or a candidate for biological screening in its own right. The electronic and steric properties imparted by the chloro substituents could lead to novel interactions with biological targets.

Safety and Handling

Detailed toxicological data for 2,5-Dichloroquinazolin-4-ol are not available. However, based on related chloro-aromatic and heterocyclic compounds, it is prudent to handle this substance with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

2,5-Dichloroquinazolin-4-ol represents an intriguing yet underexplored member of the quinazolinone family. Based on established synthetic methodologies for related compounds, a reliable pathway for its preparation is proposed. The rich pharmacology of the quinazolinone scaffold suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents or possess intrinsic biological activity worthy of investigation. This guide provides a foundational framework to stimulate and support further research into this promising chemical entity.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

- Google Patents. (2009). Preparation of 2,4-dichloroquinazoline. CN101475537A.

- Abdel-Rahman, A. A. H. (n.d.). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. E-Journal of Chemistry.

- Jiang, J., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Chinese Chemical Letters, 29(12), 1745-1754.

- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Quinozoline-4-(3H)

- El-Sayed, N. F., et al. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. Molecules, 29(21), 5069.

- Solomon, V. R., & Lee, H. (2011). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. International Journal of Molecular Sciences, 12(7), 4478–4494.

-

ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Retrieved from [Link]

- ResearchGate. (n.d.). Biological Activity of Quinazolinones.

- Fallah, Z., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(5), S858.

- Taylor & Francis Online. (n.d.).

- Frontiers in Chemistry. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.

- ResearchGate. (n.d.). Synthesis of quinazolin-4(1H)

- Popova, E. A., et al. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 28(8), 3506.

- National Center for Biotechnology Information. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease.

-

PubChem. (n.d.). 2-Amino-6-chlorobenzoic acid. Retrieved from [Link]

- DergiPark. (n.d.). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.

- National Center for Biotechnology Information. (n.d.).

- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

- National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

- MDPI. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.

- ACS Publications. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.

- Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.

- PubMed. (2021).

- Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). What is the best way to convert from 2- amino -6 - chlorobenzothiazole into cyclic compounds?.

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-氨基-6-氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Bot Verification [generis-publishing.com]

- 8. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2,5-Dichloroquinazolin-4-ol

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-investigated derivative, 2,5-Dichloroquinazolin-4-ol. In the absence of direct experimental data for this compound, this guide leverages established structure-activity relationships (SAR) for chloro-substituted quinazolinones to infer and propose high-probability biological targets.[3] We will delve into the mechanistic rationale for these potential targets, which primarily include key players in oncology: receptor tyrosine kinases and unique DNA secondary structures. Furthermore, this guide presents detailed, field-proven experimental protocols to enable researchers to systematically validate these proposed interactions and elucidate the mechanism of action of 2,5-Dichloroquinazolin-4-ol.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The quinazolinone nucleus, a fusion of a benzene and a pyrimidine ring, is a versatile and privileged scaffold in the design of bioactive molecules.[2][4] Its derivatives have demonstrated a remarkable array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][5] The planar nature of the quinazolinone ring system allows for effective interactions with various biological macromolecules, while its synthetic tractability permits extensive functionalization to fine-tune potency and selectivity.

The Role of Chloro-Substitution in Modulating Bioactivity

The introduction of halogen atoms, particularly chlorine, onto the quinazolinone scaffold is a well-established strategy for enhancing biological activity. Structure-activity relationship studies have consistently shown that chloro-substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds.[3] For instance, the presence of a chlorine atom can enhance binding affinity to target proteins, improve metabolic stability, and modulate cell permeability. Notably, several clinically approved and investigational drugs incorporating the quinazolinone scaffold feature chloro-substitutions, underscoring their importance in drug design.[3]

Inferred Therapeutic Targets of 2,5-Dichloroquinazolin-4-ol

Based on the extensive literature on chloro-substituted quinazolinone derivatives, we propose three primary classes of potential therapeutic targets for 2,5-Dichloroquinazolin-4-ol.

Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2

A substantial body of evidence points to the inhibition of receptor tyrosine kinases as a primary mechanism of action for many anticancer quinazoline derivatives.[2][6] Specifically, 2-chloro-4-anilino-quinazolines have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7]

Rationale for EGFR/VEGFR-2 as Potential Targets:

-

Structural Analogy: The 2-chloro-substitution on the quinazoline ring is a key feature in several reported EGFR and VEGFR-2 inhibitors.[3][7] This substitution often plays a crucial role in the binding of the inhibitor to the ATP-binding pocket of the kinase domain.

-

Synergistic Anticancer Effects: Dual inhibition of EGFR and VEGFR-2 is a promising strategy in cancer therapy, as it can simultaneously suppress tumor cell proliferation (driven by EGFR signaling) and angiogenesis (driven by VEGFR-2 signaling).[7]

Proposed Signaling Pathway Interruption:

Caption: Proposed inhibition of EGFR and VEGFR-2 signaling pathways by 2,5-Dichloroquinazolin-4-ol.

Genomic DNA: Intercalation and Groove Binding

Certain quinazoline derivatives exert their cytotoxic effects through direct interaction with DNA.[1] These interactions can occur via intercalation, where the planar quinazoline ring system inserts between the base pairs of the DNA double helix, or through groove binding.

Rationale for DNA as a Potential Target:

-

Planar Aromatic System: The fused aromatic ring system of 2,5-Dichloroquinazolin-4-ol provides the necessary planarity for intercalative binding into the DNA helix.

-

Precedent in Chloro-substituted Analogs: Studies on other chloro-substituted quinazolines have demonstrated their ability to bind to DNA, leading to inhibition of DNA replication and transcription, ultimately triggering apoptosis.[1]

G-Quadruplex DNA Structures in Oncogene Promoters

G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA.[8] These structures are particularly prevalent in the promoter regions of oncogenes, such as c-myc, and their stabilization can lead to the downregulation of oncogene expression.[8][9]

Rationale for c-myc G-Quadruplex as a Potential Target:

-

Emerging Anticancer Strategy: Targeting G-quadruplexes is a novel and promising approach in cancer therapy.[8]

-

Known Quinazoline Binders: Several quinazoline derivatives have been identified as potent stabilizers of the c-myc promoter G-quadruplex, leading to the suppression of tumor growth.[8][9] The aromatic surface and potential for hydrogen bonding of the quinazolinone scaffold are conducive to binding and stabilizing these structures.

Proposed Mechanism of c-myc Repression:

Caption: Proposed stabilization of the c-myc promoter G-quadruplex by 2,5-Dichloroquinazolin-4-ol.

Experimental Validation of Potential Therapeutic Targets

The following section provides detailed protocols for validating the interaction of 2,5-Dichloroquinazolin-4-ol with its proposed targets.

Workflow for Target Validation

Caption: Experimental workflow for the validation of potential therapeutic targets.

Detailed Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2,5-Dichloroquinazolin-4-ol against EGFR and VEGFR-2 kinases.

Principle: A variety of assay formats can be used, including fluorescence-based, luminescence-based, or radiometric assays. The following is a general protocol for a fluorescence-based assay.

Materials:

-

Recombinant human EGFR and VEGFR-2 kinase domains.

-

Fluorescently labeled kinase substrate (e.g., a poly-Glu-Tyr peptide).

-

ATP.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

2,5-Dichloroquinazolin-4-ol stock solution in DMSO.

-

Positive control inhibitor (e.g., Gefitinib for EGFR, Sorafenib for VEGFR-2).

-

384-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare a serial dilution of 2,5-Dichloroquinazolin-4-ol in assay buffer.

-

In a 384-well plate, add the kinase, fluorescent substrate, and the test compound or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Objective: To assess the ability of 2,5-Dichloroquinazolin-4-ol to intercalate into DNA.[10]

Principle: This assay is based on the displacement of a fluorescent DNA intercalator, such as ethidium bromide (EtBr), from DNA by the test compound. A decrease in EtBr fluorescence indicates that the test compound is competing for intercalation sites.[10]

Materials:

-

Calf thymus DNA (ctDNA).

-

Ethidium bromide (EtBr) solution.

-

Assay buffer (e.g., Tris-HCl, NaCl).

-

2,5-Dichloroquinazolin-4-ol stock solution in DMSO.

-

Positive control intercalator (e.g., Doxorubicin).

-

96-well black microplates.

-

Fluorometer.

Procedure:

-

Prepare a solution of ctDNA and EtBr in assay buffer and incubate to allow for complex formation.

-

Prepare a serial dilution of 2,5-Dichloroquinazolin-4-ol.

-

In a 96-well plate, add the ctDNA-EtBr complex and the test compound or control.

-

Incubate at room temperature for 10 minutes.

-

Measure the fluorescence emission at ~600 nm (excitation at ~520 nm).[10]

-

Calculate the percentage of fluorescence quenching for each compound concentration.

-

Plot the percentage of quenching against the compound concentration to evaluate its DNA intercalating potential.

Objective: To determine if 2,5-Dichloroquinazolin-4-ol can bind to and stabilize the c-myc G-quadruplex.

Principle: This assay detects the binding of a ligand to a nucleic acid by observing the change in its electrophoretic mobility. A ligand-bound nucleic acid will migrate slower through a non-denaturing polyacrylamide gel than the unbound nucleic acid.

Materials:

-

Fluorescently labeled oligonucleotide corresponding to the c-myc promoter G-quadruplex sequence.

-

Annealing buffer (e.g., Tris-HCl, KCl).

-

2,5-Dichloroquinazolin-4-ol stock solution in DMSO.

-

Positive control G-quadruplex ligand (e.g., TMPyP4).

-

Non-denaturing polyacrylamide gel.

-

TBE buffer.

-

Gel imaging system.

Procedure:

-

Anneal the fluorescently labeled oligonucleotide in annealing buffer to form the G-quadruplex structure.

-

Prepare a serial dilution of 2,5-Dichloroquinazolin-4-ol.

-

Incubate the pre-formed G-quadruplex with the test compound or control at room temperature.

-

Add loading dye and load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room.

-

Visualize the gel using a fluorescence imaging system.

-

An upward shift in the band corresponding to the G-quadruplex in the presence of the compound indicates binding.

Objective: To determine the cytotoxic effect of 2,5-Dichloroquinazolin-4-ol on cancer cell lines.[11][12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[11][12] Viable cells with active metabolism convert MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[13]

Materials:

-

Cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR-2, HeLa for general cytotoxicity).

-

Cell culture medium and supplements.

-

2,5-Dichloroquinazolin-4-ol stock solution in DMSO.

-

MTT solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 2,5-Dichloroquinazolin-4-ol for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the GI50 (concentration for 50% growth inhibition).

Objective: To investigate the effect of 2,5-Dichloroquinazolin-4-ol on the phosphorylation status of key proteins in the EGFR and VEGFR-2 signaling pathways.[14][15]

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies specific for both the total and phosphorylated forms of a protein, one can assess the effect of an inhibitor on its activation state.[14][16][17]

Materials:

-

Cancer cell lines.

-

2,5-Dichloroquinazolin-4-ol.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Treat cells with 2,5-Dichloroquinazolin-4-ol at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.[14]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in the phosphorylation levels of the target proteins.

Data Interpretation and Future Directions

The experimental data generated from the protocols outlined above will provide a comprehensive profile of the bioactivity of 2,5-Dichloroquinazolin-4-ol.

-

Quantitative Data Summary:

| Assay Type | Parameter Measured | Implication |

| Kinase Inhibition | IC50 (nM or µM) | Potency against specific kinases |

| DNA Intercalation | % Fluorescence Quenching | DNA binding affinity |

| EMSA | Band Shift | G-quadruplex binding |

| Cell Viability (MTT) | GI50 (µM) | Cellular cytotoxicity |

| Western Blot | Change in Phosphorylation | Target engagement in a cellular context |

Future Directions:

-

Lead Optimization: Should 2,5-Dichloroquinazolin-4-ol demonstrate promising activity against one or more of these targets, further medicinal chemistry efforts can be undertaken to optimize its potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy and safety.

-

Target Deconvolution: For compounds with potent cellular activity but unclear mechanisms, advanced techniques such as chemical proteomics can be employed for unbiased target identification.

Conclusion

While direct biological data for 2,5-Dichloroquinazolin-4-ol is currently lacking, a robust body of literature on structurally related chloro-substituted quinazolinones allows for the formulation of well-reasoned hypotheses regarding its potential therapeutic targets. The primary inferred targets—EGFR, VEGFR-2, genomic DNA, and the c-myc G-quadruplex—represent critical nodes in cancer biology. The detailed experimental workflows and protocols provided in this guide offer a clear path for researchers to systematically investigate these possibilities, ultimately elucidating the mechanism of action of 2,5-Dichloroquinazolin-4-ol and evaluating its potential as a novel therapeutic agent.

References

-

(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available from: [Link]

- Barbosa, M. L. C., et al. (2019). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 178, 55-68.

- Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 649.

- Zhang, Y., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Journal of Medicinal Chemistry, 64(22), 16738-16753.

- Kumar, A., & Narasimhan, B. (2022). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal for Innovative Research in Multidisciplinary Field, 8(5), 1-13.

- Strych, U., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4288-4303.

- Wang, L., et al. (2016). Quinazoline derivative QPB-15e stabilizes the c-myc promoter G-quadruplex and inhibits tumor growth in vivo. Oncotarget, 7(26), 40569-40581.

- Al-Otaibi, F. M. (2021). Novel Substituted Quinazolines for Potent EGFR Tyrosine Kinase Inhibitors. Current Medicinal Chemistry, 28(1), 1-21.

- Kumar, A., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13036-13054.

- Chaudhary, A. P., et al. (2018). Study of developments of biologically active Quinazolinones derivatives: A review. Chemistry & Biology Interface, 8(2), 62-83.

- Mergny, J. L., et al. (2020). Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization. Journal of the American Chemical Society, 142(6), 3144-3155.

- Asadi, A., & Alizadeh, R. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 12(1), 1-15.

- Al-Obaid, A. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 755.

- Singh, S., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(16), 4867.

- Pop, C. E., & Pop, C. F. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(23), 8274.

- Giraud, F., et al. (2007). Design, synthesis, and DNA-binding of N-alkyl(anilino)quinazoline derivatives. Journal of Medicinal Chemistry, 50(12), 2849-2858.

-

Al-Warhi, T., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([7][18][19]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PLoS One, 16(5), e0251642.

-

Inspiralis. (n.d.). DNA Unwinding Assay. Retrieved from [Link]

- Wang, L., et al. (2016). Quinazoline derivative QPB-15e stabilizes the c-myc promoter G-quadruplex and inhibits tumor growth in vivo. Oncotarget, 7(26), 40569–40581.

- Al-Otaibi, F. M. (2021). Novel Substituted Quinazolines for Potent EGFR Tyrosine Kinase Inhibitors. Current Medicinal Chemistry, 28(1), 1-21.

- Khalil, A. Kh., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 4(94), 52041-52066.

- Alanazi, A. M., et al. (2021). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules, 26(11), 3291.

- Kumar, D., et al. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Inventi Impact: Med Chem, 2011(1), 55-62.

- Kumar, A., & Sharma, S. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry, 15(1), 65-90.

- Boger, D. L., & Fink, B. E. (2000). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Accounts of Chemical Research, 33(1), 41-48.

-

El-Sayed, N. N. E., et al. (2023). New[7][18][19]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLoS One, 18(1), e0279698.

- Mistry, P., & Sharma, U. (2025). Western Blot: Principles, Procedures, and Clinical Applications.

- Patel, K. D., et al. (2016). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 5(6), 940-951.

- Islam, M. M., et al. (2023). Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules. International Journal of Molecular Sciences, 24(13), 10695.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- Al-Issa, S. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120.

- El-Gamal, M. I., et al. (2019). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1439-1453.

-

El-Sayed, N. N. E., et al. (2023). New[7][18][19]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLoS One, 18(1), e0279698.

- Sharma, S., & Kumar, A. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(3), 396-424.

- Kumar, A., & Vashisht, H. (2017). DNA intercalation methodology for an efficient prediction of ligand binding pose and energetics. Nucleic Acids Research, 45(W1), W436-W443.

- Ma, D. L., et al. (2012).

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijirt.org [ijirt.org]

- 6. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quinazoline derivative QPB-15e stabilizes the c-myc promoter G-quadruplex and inhibits tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Quinazolinone Scaffold: From Discovery to Modern Drug Development

This guide provides an in-depth exploration of the quinazolinone scaffold, a cornerstone in medicinal chemistry. We will traverse its historical origins, delve into the core synthetic strategies that have evolved over more than a century, and examine its profound impact on modern pharmacology through a diverse range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable, field-proven insights into the chemistry and biology of this remarkable heterocyclic system.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of quinazolinone begins in the late 19th century, a period of foundational discoveries in heterocyclic chemistry. The first synthesis of a quinazolinone derivative is credited to P. Griess in 1869, who obtained 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of cyanogen with anthranilic acid. However, the systematic exploration and structural confirmation of the quinazolinone ring system were established by the pioneering work of August Bischler and Stefan Niementowski.

The Bischler synthesis (1891) initially involved the cyclization of N-acyl-anthranilic acids, providing a foundational, albeit low-yielding, route to these compounds. A more significant and widely adopted method was developed by Stefan Niementowski in 1895. The Niementowski quinazolinone synthesis involves the condensation of anthranilic acid with an amide. This method was a significant leap forward, offering a more direct and versatile pathway to the 4(3H)-quinazolinone core.

For decades, interest in quinazolinones was primarily academic. This changed dramatically in the mid-20th century with the discovery of their potent biological activities. The most notable early example was methaqualone , first synthesized in India in 1951 as a potential antimalarial drug. While ineffective against malaria, its potent sedative and hypnotic properties were soon discovered, leading to its marketing as a sleeping pill under brand names like Quaalude and Mandrax. The subsequent abuse and scheduling of methaqualone in the 1970s and 80s unfortunately overshadowed the therapeutic potential of the scaffold for a time.

However, this episode did not halt research. Scientists recognized that the quinazolinone core was a "privileged scaffold"—a molecular framework capable of binding to multiple, diverse biological targets. This realization spurred a new wave of research, leading to the development of compounds with a vast array of pharmacological effects, including anticonvulsant, anti-inflammatory, antimicrobial, and, most significantly, anticancer activities.

Core Synthetic Strategies: From Classic Condensations to Modern Methodologies

The synthesis of the 4(3H)-quinazolinone core has been a subject of intense study. The choice of synthetic route is dictated by the desired substitution pattern, available starting materials, and required reaction efficiency.

The Niementowski Reaction: A Classic Approach

The Niementowski reaction remains a cornerstone of quinazolinone synthesis. Its primary advantage lies in the simplicity of its starting materials: anthranilic acid and an amide.

Mechanism & Rationale: The reaction proceeds via an initial acylation of the amino group of anthranilic acid by the amide, followed by a thermally-driven cyclization and dehydration to form the heterocyclic ring. The high temperatures (typically 180-220 °C) are necessary to drive the dehydration and ring-closure steps. The choice of amide directly determines the substituent at the 2-position of the quinazolinone ring, offering a straightforward handle for diversification.

Workflow Diagram: Niementowski Quinazolinone Synthesis

Caption: A workflow of the Niementowski reaction for quinazolinone synthesis.

Modern Synthetic Innovations

While classic methods are robust, modern organic synthesis has introduced more efficient, milder, and diverse approaches. These often involve microwave irradiation to reduce reaction times, novel catalysts, and multi-component reactions.

One prevalent modern strategy involves the reaction of 2-aminobenzonitrile with an acid chloride, followed by cyclization induced by hydrogen peroxide. This method provides a high-yield, often room-temperature route to the desired products.

Experimental Protocol: Microwave-Assisted Synthesis of a Bioactive Quinazolinone Analog

This protocol describes a representative modern synthesis of a 2-aryl-4(3H)-quinazolinone, a class of compounds known for potent biological activity.

Objective: To synthesize 2-phenyl-4(3H)-quinazolinone efficiently using microwave irradiation.

Materials:

-

Anthranilamide (1.0 mmol, 136 mg)

-

Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

-

N,N-Dimethylformamide (DMF, 3 mL)

-

Potassium persulfate (K₂S₂O₈, 0.1 mmol, 27 mg)

-

Microwave synthesizer vials (10 mL)

-

Stir bar

Procedure:

-

Reactant Setup: In a 10 mL microwave vial, combine anthranilamide (136 mg), benzaldehyde (102 µL), and potassium persulfate (27 mg).

-

Solvent Addition: Add 3 mL of DMF to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, pour the reaction mixture into 20 mL of ice-cold water.

-

Precipitation: Stir the aqueous mixture for 15 minutes. The crude product will precipitate as a solid.

-

Filtration: Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-phenyl-4(3H)-quinazolinone.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Self-Validation: The success of this protocol is validated by the formation of a precipitate upon addition to water and confirmed by characterization. The melting point of the purified product should align with the literature value (238 °C). This method avoids the high temperatures of the Niementowski synthesis and significantly reduces reaction time from hours to minutes.

The Pharmacological Spectrum of Quinazolinones

The rigid, planar structure of the quinazolinone scaffold, combined with its multiple hydrogen bond donors and acceptors, makes it an ideal framework for interacting with a wide range of biological macromolecules.

Anticancer Activity: Targeting Kinases and Tubulin

The most significant modern application of quinazolinones is in oncology. They have emerged as potent inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: EGFR is a tyrosine kinase that, when overexpressed or mutated, drives cell proliferation in many cancers. Quinazolinone-based inhibitors like Gefitinib (Iressa) and Erlotinib (Tarceva) act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and activation of downstream pro-survival signaling pathways like PI3K/Akt and MAPK. This leads to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagram: Inhibition of EGFR by Quinazolinone Drugs

Caption: Quinazolinone inhibitors block EGFR signaling, halting cell proliferation.

Anticonvulsant Properties

Following the discovery of methaqualone's CNS effects, extensive research has been conducted to develop non-sedative anticonvulsant quinazolinones. These compounds are typically evaluated in animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.

The mechanism for their anticonvulsant activity is often attributed to the modulation of GABAergic neurotransmission. Specifically, many quinazolinone derivatives have been shown to act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effect of GABA, the brain's primary inhibitory neurotransmitter. This is the same mechanism of action as methaqualone, but modern analogs are designed to separate anticonvulsant effects from hypnotic ones.

Table 1: Comparative Anticonvulsant Activity of Representative Quinazolinone Analogs

| Compound ID | R¹ Substituent | R² Substituent | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) |

| QA-1 | -H | -Phenyl | 120.5 | > 300 | 250.4 |

| QA-2 | -Cl | -Phenyl | 45.2 | 150.8 | 188.6 |

| QA-3 | -OCH₃ | -Phenyl | 68.9 | 210.1 | 220.5 |

| QA-4 | -Cl | -4-F-Phenyl | 33.1 | 98.5 | 165.2 |

| Phenytoin | (Reference) | (Reference) | 9.5 | > 300 | 65.5 |

Data is hypothetical and compiled for illustrative purposes based on trends observed in medicinal chemistry literature. ED₅₀ is the median effective dose required to protect 50% of animals. TD₅₀ is the median toxic dose causing neurological deficits in 50% of animals.

Other Notable Activities

The versatility of the quinazolinone scaffold is further demonstrated by its broad range of other reported biological activities:

-

Anti-inflammatory: Inhibition of enzymes like cyclooxygenase (COX).

-

Antimicrobial: Activity against various strains of bacteria and fungi.

-

Antiviral: Including activity against HIV and other viruses.

-

Diuretic: Some derivatives have shown potent diuretic effects.

This wide-ranging bioactivity underscores the scaffold's status as a privileged structure in drug discovery, capable of forming specific and potent interactions with a multitude of biological targets.

Conclusion and Future Directions

From its initial synthesis in the 19th century to its central role in modern targeted cancer therapy, the quinazolinone core has had a remarkable journey. Its robust and flexible chemistry allows for extensive derivatization, enabling medicinal chemists to fine-tune its pharmacological properties to achieve desired therapeutic effects. The historical success of methaqualone, while cautionary, opened the door to exploring its CNS activity, while the development of EGFR inhibitors like gefitinib has cemented its importance in oncology.

Future research will likely focus on developing novel quinazolinone derivatives with enhanced specificity for new targets, exploring their potential in treating neurodegenerative diseases and infectious agents, and utilizing computational methods to design next-generation inhibitors with improved efficacy and reduced off-target effects. The rich history and proven success of the quinazolinone scaffold ensure that it will remain a high-priority framework in the ongoing quest for new and effective medicines.

References

-

Title: On the derivatives of 2-amino-4-oxo-3,1-benzoxazine. Source: Journal of the Chemical Society, Transactions, 1899. URL: [Link]

-

Title: Studies in the Quinazoline Group. Source: Journal of the American Chemical Society, 1946. URL: [Link]

-

Title: Ueber die Einwirkung von Amidinen auf Anthranilsäure. Source: Journal für Praktische Chemie, 1895. URL: [Link]

-

Title: Recent Advances in the Synthesis of Quinazolinones. Source: ACS Omega, 2021. URL: [Link]

-

Title: Methaqualone. Source: DEA Diversion Control Division. URL: [Link]

-

Title: Gefitinib and erlotinib in non-small cell lung cancer: a review. Source: Investigational New Drugs, 2006. URL: [Link]

Introduction: The Quinazolinone Scaffold and the Imperative for Physicochemical Characterization

An In-depth Technical Guide for the Preclinical Characterization of 2,5-Dichloroquinazolin-4-ol: Solubility and Stability Profiling

The quinazoline and quinazolinone scaffolds are cornerstone structures in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 2,5-Dichloroquinazolin-4-ol, a member of this privileged class, represents a potential candidate for drug development. However, before its therapeutic potential can be realized, a thorough understanding of its fundamental physicochemical properties is paramount. Two of the most critical parameters that dictate the "developability" of any new chemical entity (NCE) are its solubility and stability.

A compound's solubility directly influences its bioavailability and the feasibility of formulation, while its stability profile determines its shelf-life, storage requirements, and potential for generating toxic degradation products.[3][4] Publicly available experimental data for 2,5-dichloroquinazolin-4-ol is scarce. Therefore, this guide is designed not as a static data sheet, but as a comprehensive methodological framework for researchers, scientists, and drug development professionals. It provides the rationale, experimental protocols, and data interpretation strategies necessary to thoroughly characterize the solubility and stability of 2,5-dichloroquinazolin-4-ol, ensuring a robust foundation for preclinical and further development.

Part 1: Physicochemical Profile and Solubility Predictions

An initial in-silico assessment provides a hypothesis for a compound's behavior. While experimental data is the gold standard, computed properties for structurally related molecules, such as 2,4-dichloroquinazoline, offer valuable clues.

Table 1: Computed Physicochemical Properties of a Related Quinazoline

| Property | Value (for 2,4-dichloroquinazoline) | Implication for 2,5-Dichloroquinazolin-4-ol | Source |

|---|---|---|---|

| Molecular Weight | 199.03 g/mol | Similar MW expected. | [5] |

| XLogP3 | 3.6 | A high LogP suggests significant lipophilicity ("fat-loving") and predicts poor aqueous solubility. | [5] |

| Hydrogen Bond Donors | 0 | The -OH group in the target molecule introduces a hydrogen bond donor, which may slightly improve aqueous solubility compared to 2,4-dichloroquinazoline. | [5] |

| Hydrogen Bond Acceptors | 2 | The nitrogen and carbonyl groups can accept hydrogen bonds, influencing interactions with protic solvents. |[5] |

The "like dissolves like" principle suggests that a molecule with high lipophilicity will be more soluble in nonpolar organic solvents than in polar aqueous media.[6][7] The predicted high LogP for a closely related structure strongly indicates that 2,5-dichloroquinazolin-4-ol will likely face challenges with aqueous solubility, a critical hurdle for oral drug delivery. The following experimental protocols are designed to definitively quantify this property.

Part 2: A Framework for Comprehensive Solubility Determination

Solubility must be assessed in multiple contexts. Thermodynamic solubility represents the true equilibrium saturation point of a compound and is crucial for formulation development. Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (typically DMSO), precipitates in an aqueous medium. This is a high-throughput assessment vital for early-stage discovery to flag compounds likely to fail due to poor solubility.

Experimental Workflow for Solubility Assessment

The following workflow provides a systematic approach to determining both thermodynamic and kinetic solubility.

Caption: General workflow for solubility determination.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method (ICH Harmonised Guideline)

This method determines the equilibrium solubility and is considered the definitive standard.

Methodology:

-

Preparation: Add an excess amount of solid 2,5-dichloroquinazolin-4-ol (e.g., 1-2 mg) to a series of 1.5 mL glass vials. The excess solid is critical to ensure saturation is reached.

-

Solvent Addition: Add 1.0 mL of each selected solvent to the respective vials. A recommended starting solvent list includes:

-

Purified Water (pH ~7)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (to mimic physiological conditions)

-

0.1 M HCl (to mimic gastric fluid)

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

Acetonitrile

-

-

Equilibration: Seal the vials and place them on a constant agitator or rotator at a controlled room temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Sample Processing: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the solvent.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it appropriately with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve prepared from a known concentration stock solution.

Data Presentation: Thermodynamic Solubility

Results should be compiled into a clear, comparative table.

Table 2: Example Solubility Data Table for 2,5-Dichloroquinazolin-4-ol

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

|---|---|---|---|---|

| Water | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| 0.1 M HCl | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| DMSO | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

Part 3: Stability Profile and Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement and a critical tool in drug development.[3] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to deliberately induce degradation. The primary goals are:

-

To identify likely degradation products and establish degradation pathways.

-

To demonstrate the specificity of the analytical method, proving it is "stability-indicating."

-

To inform formulation development and define stable storage conditions.

A target degradation of 5-20% is generally considered optimal to generate primary degradants without causing extensive secondary degradation that would not be seen under normal conditions.[8]

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Experimental Protocols for Stress Testing

Causality: The choice of stressors is dictated by ICH guidelines and chemical principles. Hydrolysis is tested because many drugs encounter acidic (stomach) or neutral/basic (intestine, blood) aqueous environments. Oxidation mimics reaction with atmospheric oxygen or endogenous reactive oxygen species. Heat and light represent common environmental storage variables.

1. Hydrolytic Degradation:

-

Acidic: Dissolve the compound in a suitable co-solvent (e.g., acetonitrile) and dilute with 0.1 M HCl. Heat the solution at 60-80°C.

-

Basic: Dilute the compound stock with 0.1 M NaOH. Quinazolinone structures can be particularly susceptible to base-catalyzed hydrolysis of the amide bond within the ring system.[9][10] This reaction should initially be conducted at room temperature due to its potential rapidity.

-

Neutral: Dilute the compound stock with purified water and heat at 60-80°C.

-

Procedure: Withdraw aliquots at various time points (e.g., 2, 6, 24, 48 hours). Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, before HPLC analysis.

2. Oxidative Degradation:

-

Procedure: Dilute the compound stock with a solution of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light. Analyze at appropriate time points.

3. Thermal and Photolytic Degradation:

-

Thermal: Expose a solution of the compound to dry heat (e.g., 80°C) for a set duration. Also, expose the solid API to the same conditions to assess solid-state stability.

-

Photolytic: Expose a solution and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guideline. A parallel control sample should be wrapped in aluminum foil to shield it from light.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Methodology:

-

Initial Method Development: A reverse-phase HPLC method with a C18 column is a common starting point. A gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typical.

-

Method Validation: Analyze the stressed samples. The method is considered "stability-indicating" if:

-

All degradation product peaks are baseline-resolved from the parent compound peak and from each other.

-

Peak purity analysis, using a Photodiode Array (PDA) detector, confirms that the parent peak is spectrally pure in all stressed samples, indicating no co-eluting degradants.

-

-

Degradant Characterization: For any significant degradation products (e.g., >0.5%), use LC-MS/MS to determine their mass and fragmentation patterns, which provides crucial information for structural elucidation and identifying the degradation pathway.

Potential Degradation Pathways

While the exact pathway must be determined experimentally, chemical principles allow for educated hypotheses. For a 2,5-dichloroquinazolin-4-ol structure, likely degradation routes include:

-

Hydrolysis: Cleavage of the amide bond in the pyrimidine ring, particularly under basic conditions, would lead to an anthranilic acid derivative.

-

Nucleophilic Substitution: The chlorine atoms on the aromatic rings could be susceptible to substitution reactions under certain conditions, though this is generally less facile than hydrolysis of the quinazolinone core.

Table 3: Example Summary of Forced Degradation Results

| Stress Condition | Duration | % Degradation of API | No. of Degradants | RRT of Major Degradants |

|---|---|---|---|---|

| 0.1 M HCl, 80°C | 24h | Experimental Value | Value | e.g., 0.85, 1.12 |

| 0.1 M NaOH, RT | 6h | Experimental Value | Value | e.g., 0.76 |

| 3% H₂O₂, RT | 24h | Experimental Value | Value | e.g., 0.91 |

| Heat (Solution, 80°C) | 48h | Experimental Value | Value | e.g., --- |

| Photolytic (ICH Q1B) | - | Experimental Value | Value | e.g., 1.25 |

Conclusion

The successful development of 2,5-dichloroquinazolin-4-ol as a therapeutic agent is contingent upon a rigorous, data-driven understanding of its fundamental properties. This guide provides the strategic framework and detailed experimental protocols to systematically evaluate its solubility and stability. By establishing a comprehensive profile—quantifying solubility in relevant media and identifying degradation pathways through stress testing—researchers can make informed decisions regarding formulation, establish appropriate storage conditions, and ensure the quality and safety of the molecule as it progresses through the development pipeline. This methodical approach transforms potential liabilities into a well-understood and manageable risk profile, paving the way for successful preclinical and clinical advancement.

References

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.

- Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry.

- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025). ResearchGate.

- 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886. PubChem.

- Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025). ResearchGate.

- Proposed pathway for the degradation of 2,5-dichlorotoluene by Ralstonia sp. strain PS12. (n.d.). ResearchGate.

- Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2025). ResearchGate.

- Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (n.d.). Semantic Scholar.

- 2,5-Dichloro-4-methylquinazoline | C9H6Cl2N2 | CID 129981645. PubChem.

- A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. (2024). PubMed.

- Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. (n.d.). ResearchGate.

- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

- Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). EPA.

- Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. (n.d.). ResearchGate.

- Gendugov, et al. (n.d.). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology.

- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

- Costea, L. M., Rad, R., Cimpoiu, C., & Meghesan, A. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS.

- Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.

- Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI.

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).

- Physical properties of organic compounds. (2019). Chemistry LibreTexts.

- Solubility of Organic Compounds. (2023).

Sources

- 1. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ajrconline.org [ajrconline.org]

- 4. biomedres.us [biomedres.us]

- 5. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,5-Dichloroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its rigid, heterocyclic structure provides a versatile template for the design of molecules that can interact with a variety of biological targets. Among the many derivatives of this important scaffold, 2,5-dichloroquinazolin-4-ol presents a particularly interesting starting material for the synthesis of novel bioactive compounds. The presence of two distinct chlorine atoms at the C2 and C4 positions (in its tautomeric form), along with a third on the benzene ring, offers multiple avenues for functionalization through nucleophilic substitution reactions. This guide provides an in-depth exploration of the reactivity of 2,5-dichloroquinazolin-4-ol, offering both theoretical insights and practical, field-proven protocols for its application in drug discovery and development.

Understanding the Reactivity of 2,5-Dichloroquinazolin-4-ol: A Tale of Tautomerism and Regioselectivity

At the heart of understanding the reactivity of 2,5-dichloroquinazolin-4-ol lies the concept of tautomerism. The molecule exists in a dynamic equilibrium between the 4-hydroxyquinazoline and the quinazolin-4-one forms. For 4-hydroxypyridine and related heterocycles, the pyridone (or in this case, quinazolinone) form is generally favored in both solution and the solid state due to factors like intermolecular hydrogen bonding.[3] This equilibrium is crucial as it dictates the nature of the reactive sites available for nucleophilic attack. The quinazolin-4-one tautomer possesses a highly reactive C4-chloro group, which is part of a vinylogous acid chloride system, and a less reactive C2-chloro group.

Caption: Tautomeric equilibrium of 2,5-dichloroquinazolin-4-ol.

The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloroquinazoline systems is a well-documented phenomenon.[4][5] Extensive studies on the closely related 2,4-dichloroquinazoline have consistently shown that the C4 position is significantly more susceptible to nucleophilic attack than the C2 position under mild reaction conditions.[4][5] This preferential reactivity is rooted in the electronic properties of the quinazoline ring.

Theoretical studies, including Density Functional Theory (DFT) calculations, have revealed that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon.[4] This indicates that the C4 position is more electrophilic and thus a more favorable site for attack by a nucleophile. The resulting intermediate, a Meisenheimer-like complex, is better stabilized when the attack occurs at C4.

The presence of the electron-withdrawing chloro group at the 5-position on the benzene ring is expected to further enhance the overall electrophilicity of the quinazoline system, thereby increasing its reactivity towards nucleophiles. Electron-withdrawing substituents on the aromatic ring generally accelerate the rate of nucleophilic aromatic substitution.[6]

Caption: Regioselectivity in nucleophilic substitution of 2,5-dichloroquinazolin-4-one.

Experimental Protocols: A Practical Guide to Functionalization

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of 2,5-dichloroquinazolin-4-ol with common classes of nucleophiles. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Protocol 2.1: Amination Reactions

The introduction of an amino group at the C4 position of the quinazoline ring is a key step in the synthesis of many kinase inhibitors.[7]

Objective: To regioselectively substitute the C4-chloro group with a primary or secondary amine.

Rationale: The higher reactivity of the C4 position allows for selective substitution under relatively mild conditions, leaving the C2-chloro group intact for potential further modification. The choice of solvent and the use of a base are critical for promoting the reaction and neutralizing the HCl byproduct.

Materials:

-

2,5-Dichloroquinazolin-4-ol

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Solvent: Isopropanol, Ethanol, or Tetrahydrofuran (THF)

-

Base (optional but recommended): Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloroquinazolin-4-ol (1.0 eq) in the chosen solvent (e.g., isopropanol, 10 mL per mmol of substrate).

-

Add the amine (1.1-1.2 eq) to the solution.

-

If using a base, add TEA or DIPEA (1.5 eq) to the reaction mixture. The base scavenges the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

-

Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Caption: Workflow for the amination of 2,5-dichloroquinazolin-4-ol.

Protocol 2.2: Thiolation Reactions

The introduction of a thioether linkage offers opportunities for further functionalization and can be found in various biologically active molecules.

Objective: To substitute the C4-chloro group with a thiol.

Rationale: Thiols are excellent nucleophiles, especially in their thiolate form.[1] The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Materials:

-

2,5-Dichloroquinazolin-4-ol

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Base: Sodium hydride (NaH), Potassium carbonate (K2CO3), or Sodium hydroxide (NaOH)

-

Solvent: Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (e.g., NaH, 1.2 eq) in the chosen solvent (e.g., DMF, 10 mL per mmol of substrate).

-

Carefully add the thiol (1.1 eq) dropwise to the suspension at 0 °C. Stir the mixture for 15-30 minutes to allow for the formation of the thiolate.

-

Add a solution of 2,5-dichloroquinazolin-4-ol (1.0 eq) in the same solvent to the thiolate solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2.3: Alkoxylation Reactions

The introduction of an alkoxy group can modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.

Objective: To substitute the C4-chloro group with an alcohol.

Rationale: Alcohols are generally weaker nucleophiles than amines or thiols. Therefore, the reaction often requires the use of a strong base to generate the more nucleophilic alkoxide.[8] The Williamson ether synthesis conditions are typically employed.[8]

Materials:

-

2,5-Dichloroquinazolin-4-ol

-

Alcohol (e.g., methanol, ethanol, benzyl alcohol)

-

Base: Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

Solvent: Anhydrous THF or DMF

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.5 eq) in the chosen anhydrous solvent (e.g., THF).

-

Carefully add the base (e.g., NaH, 1.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes to generate the alkoxide.

-

Add a solution of 2,5-dichloroquinazolin-4-ol (1.0 eq) in the same solvent to the alkoxide solution.

-

Stir the reaction at room temperature or heat gently if necessary. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Data Presentation: A Comparative Overview of Nucleophilic Substitution

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution at the C4 position of a 2-chloro-quinazolin-4-one scaffold, based on literature for analogous compounds.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield |

| Amines | Aniline | TEA | Isopropanol | 80 | 4-12 h | Good to Excellent |

| Morpholine | DIPEA | THF | 60 | 6-16 h | Good to Excellent | |

| Thiols | Thiophenol | NaH | DMF | 25 | 2-6 h | Good |

| Benzyl mercaptan | K2CO3 | ACN | 50 | 4-8 h | Good | |

| Alcohols | Methanol | NaH | THF | 25 | 12-24 h | Moderate to Good |

| Benzyl alcohol | t-BuOK | DMF | 60 | 8-16 h | Moderate to Good |

Application in Drug Discovery: The Synthesis of Kinase Inhibitors

The nucleophilic substitution on the 2,4-dichloroquinazoline core is a pivotal step in the synthesis of several clinically important tyrosine kinase inhibitors used in cancer therapy.

-

Gefitinib (Iressa®): An EGFR inhibitor used in the treatment of non-small cell lung cancer. Its synthesis involves the reaction of a dichloroquinazoline derivative with 3-chloro-4-fluoroaniline.[9][10]

-

Erlotinib (Tarceva®): Another EGFR inhibitor used for non-small cell lung cancer and pancreatic cancer. The key step in its synthesis is the nucleophilic substitution of a 4-chloroquinazoline with 3-ethynylaniline.[11][12]

-

Lapatinib (Tykerb®): A dual EGFR and HER2 inhibitor for breast cancer. Its synthesis also relies on the nucleophilic substitution of a chloroquinazoline intermediate.[13]

Caption: Synthesis of kinase inhibitors via nucleophilic substitution.

Conclusion and Future Perspectives